2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid
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Overview
Description
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid is a heterocyclic compound that incorporates both a thiazole and a pyridine ring The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or dihydropyridines.
Scientific Research Applications
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug incorporating a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness: 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C9H6N2O2S |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)6-2-1-3-11-8(6)7-4-10-5-14-7/h1-5H,(H,12,13) |
InChI Key |
WJNSPURAPGANND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=CS2)C(=O)O |
Origin of Product |
United States |
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